9-Chloro-9-borafluorene
Overview
Description
9-Chloro-9-borafluorene is a boron-containing heterocyclic compound characterized by a tricyclic system with a central BC4 ring and two fused arene groups. This compound is a derivative of 9-borafluorene, where a chlorine atom is bonded to the boron center. The unique structure of this compound imparts interesting photophysical properties and significant Lewis acidity, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-chloro-9-borafluorene typically involves the thermolysis of dialkyl or diaryl-2-biphenylboranes. The process releases an alkane and yields 9-borafluorene, which is then treated with boron trichloride to produce this compound . Another method involves the formation of a reactive borylene intermediate by treating 2,6-Mes2C6H3BCl2 with lithium metal, followed by C–C σ bond insertion to yield 9-borafluorene .
Industrial Production Methods: Industrial production of this compound may utilize transmetalation reactions that involve heteroatoms in the 9-position. This method has been successful with metals such as magnesium, mercury, tin, and silicon, providing good yields and tolerance to substitution .
Chemical Reactions Analysis
Types of Reactions: 9-Chloro-9-borafluorene undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include organometallic reagents, trialkylsilyl halides, and bases such as amines or alcohols.
Lewis Acid-Base Adduct Formation: Due to its high Lewis acidity, this compound readily forms adducts with Lewis bases.
Ring-Opening Reactions: These reactions can form oligomers with three-center two-electron bonds to fulfill the octet on the boron atom.
Common Reagents and Conditions:
Organometallic Reagents: Used in metal halide elimination reactions.
Trialkylsilyl Halides: Employed in silyl halide elimination.
Bases (Amines or Alcohols): Utilized in hydrogen halide elimination reactions.
Major Products: The major products formed from these reactions include various functionalized derivatives of 9-borafluorene, which can be further utilized in different applications .
Scientific Research Applications
9-Chloro-9-borafluorene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-chloro-9-borafluorene involves its high Lewis acidity, which allows it to form stable adducts with Lewis bases. This property is crucial in its role as a catalyst and in forming complexes with other molecules. The compound’s photophysical properties are attributed to the conjugation between the vacant p orbital on boron and the π-system of the fused arene rings .
Comparison with Similar Compounds
9-Borafluorene: The parent compound, less reactive due to lower Lewis acidity.
9-Mercurafluorene: Contains mercury, used in similar synthetic applications.
9-Silafluorene: Contains silicon, known for its stability and reactivity.
9-Stannafluorene: Contains tin, used in transmetalation reactions.
Uniqueness: 9-Chloro-9-borafluorene stands out due to its high Lewis acidity and unique photophysical properties, making it more reactive and versatile in various applications compared to its analogues .
Properties
IUPAC Name |
5-chlorobenzo[b][1]benzoborole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BCl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYMXHRDXEBBF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C3=CC=CC=C31)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BCl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.46 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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